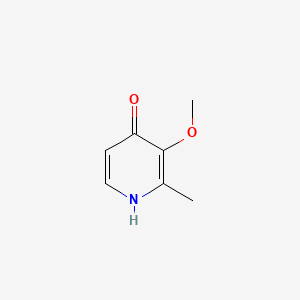

3-Methoxy-2-methyl-1H-pyridin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSQENQZGWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968378 | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-11-7, 53603-11-5 | |

| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 76015-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-2-methyl-1H-pyridin-4-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the versatile pyridin-4-one scaffold, it serves as a crucial intermediate in the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested synthetic protocol, spectroscopic characterization, and an exploration of its reactivity and applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Pyridinone Core in Modern Chemistry

The pyridinone ring system is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding and other non-covalent interactions. The 4-pyridone tautomer, in particular, is a cornerstone for designing molecules with diverse activities, including anticancer and antiviral properties.[1][2] this compound (CAS No. 76015-11-7) emerges as a key building block, offering strategically positioned functional groups—a nucleophilic ring nitrogen, a carbonyl group, and a methoxy group—that allow for controlled, stepwise elaboration into more complex molecular architectures. Its utility has been demonstrated in the synthesis of potential antitumor agents, making a thorough understanding of its chemical behavior paramount for its effective application.[3][4]

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for this compound are summarized in the table below. The compound presents as a beige or light-yellow solid with a melting point suitable for standard laboratory handling and purification by recrystallization.[5][6] Its limited solubility in common organic solvents like methanol necessitates careful consideration during reaction and workup procedures.[6]

| Property | Value | Source(s) |

| CAS Number | 76015-11-7 | [7] |

| Molecular Formula | C₇H₉NO₂ | [7] |

| Molecular Weight | 139.15 g/mol | [7] |

| Appearance | Beige solid | [6] |

| Melting Point | 156-160 °C | [5][8] |

| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [5][9] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [5][9] |

| pKa | 11.07 ± 0.69 (Predicted) | [6][10] |

| InChIKey | GNWSQENQZGWCSW-UHFFFAOYSA-N | [7] |

Synthesis and Purification

The most reliable and scalable synthesis of this compound originates from the readily available natural product, maltol.[10][11] This two-step process is efficient and avoids harsh or exotic reagents, making it highly practical for a standard research laboratory. The causality behind this pathway is clear: the first step protects the acidic hydroxyl group of maltol as a methyl ether, and the second step involves a ring transformation where the pyranone oxygen is exchanged for nitrogen from an ammonia source.

Synthetic Workflow

The synthesis proceeds via an O-methylation followed by a ring-opening/closing cascade with ammonia.

References

- 1. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 11. researchportal.unamur.be [researchportal.unamur.be]

An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one (CAS Number: 76015-11-7)

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth look at the process of structure elucidation for the compound identified by CAS number 76015-11-7: 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one . This pyridinone derivative holds potential as a building block in the synthesis of novel therapeutic agents, particularly in the realm of antitumor research.[1][2] This document will not only outline the necessary analytical techniques but will also delve into the scientific reasoning behind the experimental choices and the interpretation of the resulting data.

Hypothetical Synthesis: A Plausible Route to 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one

To embark on the structure elucidation of a compound, one must first obtain a sample. While various synthetic routes to substituted pyridinones exist, a plausible approach for 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one could involve a multi-step synthesis, potentially starting from readily available precursors and culminating in a cyclization reaction to form the dihydropyridinone ring. The final step might involve the methylation of a hydroxyl group to yield the target methoxy derivative.

A generalized synthetic pathway for 1,4-dihydropyridine derivatives often follows the Hantzsch synthesis or a modification thereof.[3][4] For our target molecule, a possible synthetic strategy is outlined below.

Figure 1: A generalized, hypothetical synthetic workflow for 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.

Upon successful synthesis and purification, a battery of analytical techniques would be employed to confirm the structure of the final product.

Spectroscopic Analysis: Unraveling the Molecular Architecture

The core of structure elucidation lies in the application and interpretation of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and elemental composition of the compound, and to gain insights into its structure through fragmentation analysis.

Methodology: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

A high-resolution mass spectrometry technique such as ESI-TOF is ideal for obtaining an accurate mass measurement, which is crucial for determining the elemental formula.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the purified compound (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[1][5]

-

Instrumentation: The sample is introduced into the ESI source of a TOF mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, as the pyridinone nitrogen is a potential site for protonation.

Predicted Data and Interpretation:

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₇H₉NO₂ | Consistent with the proposed structure. |

| Monoisotopic Mass | 139.0633 g/mol | This is the exact mass of the uncharged molecule. |

| [M+H]⁺ Ion (m/z) | 140.0712 | The protonated molecular ion, which is expected to be the base peak in the ESI-MS spectrum. |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information.

Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.

The observation of these fragment ions would strongly support the presence of the methoxy and carbonyl groups, as well as the methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and spatial relationships of the atoms.

Methodology: ¹H and ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[6]

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard 1D ¹H and ¹³C spectra are acquired, along with 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0-7.5 | s (broad) | 1H | N-H | The N-H proton of the dihydropyridinone ring. |

| ~ 6.8-7.2 | d | 1H | H-6 | Vinylic proton on the dihydropyridinone ring, coupled to H-5. |

| ~ 5.5-5.9 | d | 1H | H-5 | Vinylic proton on the dihydropyridinone ring, coupled to H-6. |

| ~ 3.8-4.0 | s | 3H | O-CH₃ | Methoxy group protons. |

| ~ 2.1-2.3 | s | 3H | C-CH₃ | Methyl group protons attached to the ring. |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170-180 | C=O | Carbonyl carbon of the pyridinone ring. |

| ~ 140-150 | C-3 | Carbon attached to the methoxy group. |

| ~ 130-140 | C-6 | Vinylic carbon. |

| ~ 110-120 | C-2 | Carbon attached to the methyl group. |

| ~ 95-105 | C-5 | Vinylic carbon. |

| ~ 55-60 | O-CH₃ | Methoxy carbon. |

| ~ 15-20 | C-CH₃ | Methyl carbon. |

The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

Experimental Protocol (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[7][8]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretch |

| 2900-3000 | Medium | C-H stretch (aliphatic and vinylic) |

| 1640-1680 | Strong | C=O stretch (amide/pyridinone) |

| 1580-1640 | Medium-Strong | C=C stretch (alkene) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

The presence of these characteristic absorption bands would provide strong evidence for the key functional groups in 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purpose: To investigate the electronic transitions within the molecule and provide information about the conjugated system.

Methodology: Solution-Phase UV-Vis Spectroscopy

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[9]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

Predicted UV-Vis Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 280-320 | High | π → π* |

The position of the maximum absorption (λmax) is indicative of the extent of the conjugated π-system in the dihydropyridinone ring.

Integrated Structure Elucidation Workflow

The data from each of these analytical techniques are not considered in isolation but are integrated to build a cohesive and definitive structural assignment.

Figure 3: An integrated workflow for the structure elucidation of a novel compound.

Conclusion

The structure elucidation of CAS number 76015-11-7, 3-Methoxy-2-methyl-1,4-dihydropyridin-4-one, is a systematic process that relies on the synergistic application of modern analytical techniques. Through a combination of mass spectrometry, NMR spectroscopy, FTIR spectroscopy, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive overview of the methodologies, expected data, and interpretive reasoning that form the foundation of this critical scientific endeavor. The confirmed structure of this molecule can then serve as a reliable starting point for its further investigation and application in drug discovery and development.

References

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1613591B1 - Process to prepare 1,4-dihydropyridine intermediates and derivatives thereof - Google Patents [patents.google.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. longdom.org [longdom.org]

The Analytical Signature of a Key Pharmaceutical Building Block: A Spectroscopic Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one

Introduction: Elucidating the Structure of a Versatile Pyridinone

In the landscape of modern drug discovery and development, pyridinone scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a variety of biological interactions, often serving as bioisosteres for other functional groups or as key chelating agents. 3-Methoxy-2-methyl-1H-pyridin-4-one (C₇H₉NO₂, Molar Mass: 139.15 g/mol ) is a significant member of this class, frequently utilized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1][2] Its value lies in the specific arrangement of its substituents—a methoxy and a methyl group on the pyridin-4-one core—which offer distinct electronic and steric properties that can be exploited in molecular design.

A robust and unambiguous characterization of this molecule is the bedrock of its successful application. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not just the data, but also the underlying scientific rationale for its interpretation and the experimental protocols for its acquisition.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they create a comprehensive and self-validating analytical profile.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemical relationships within the molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.5 - 7.7 | d | ~5-7 |

| H6 | ~6.3 - 6.5 | d | ~5-7 |

| OCH₃ | ~3.8 - 4.0 | s | - |

| C2-CH₃ | ~2.2 - 2.4 | s | - |

| NH | ~11 - 13 | br s | - |

-

Rationale for Predictions:

-

The protons on the pyridinone ring (H5 and H6) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by their position relative to the carbonyl and heteroatom.

-

The methoxy (OCH₃) and methyl (C2-CH₃) protons will appear as singlets as they have no adjacent protons to couple with.

-

The N-H proton is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the proton NMR, a predicted spectrum is presented based on data from analogous compounds.[3][4][5]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C3 | ~140 - 145 |

| C4 | ~175 - 180 |

| C5 | ~110 - 115 |

| C6 | ~135 - 140 |

| OCH₃ | ~55 - 60 |

| C2-CH₃ | ~10 - 15 |

-

Rationale for Predictions:

-

The carbonyl carbon (C4) will be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen.

-

The carbons directly attached to heteroatoms (C2, C3, and C6) will also be significantly downfield.

-

The aliphatic carbons of the methoxy and methyl groups will appear at the most upfield positions.

-

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, a spectral width of 220 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

-

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₃) |

| ~1640 - 1660 | C=O stretch | Pyridinone carbonyl |

| ~1580 - 1620 | C=C stretch | Aromatic ring |

| ~1250 - 1300 | C-O stretch | Aryl-alkyl ether |

| ~3200 - 3400 (broad) | N-H stretch | Amide N-H |

-

Rationale for Predictions:

-

The most prominent peak is expected to be the strong absorption from the C=O stretch of the pyridinone ring.[6]

-

The N-H stretching vibration will likely appear as a broad band due to hydrogen bonding.

-

The aromatic C=C stretching and C-H stretching vibrations will also be present.

-

The C-O stretch of the methoxy group is another key diagnostic peak.

-

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Based on data from the NIST Mass Spectrometry Data Center, the electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 139, which corresponds to its molecular weight.[7]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion Identity | Proposed Fragmentation Pathway |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

-

Interpretation of Fragmentation:

-

The molecular ion at m/z 139 is the heaviest ion and confirms the molecular weight of the compound.

-

The peak at m/z 124 is likely due to the loss of a methyl radical (•CH₃) from either the C2-methyl or the methoxy group.

-

The fragment at m/z 96 can be rationalized by the subsequent loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring, a common fragmentation pathway for such systems.

-

Caption: A simplified representation of the proposed fragmentation pathway.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Ionize the molecules using a standard electron energy of 70 eV.

-

Scan a mass range of, for example, m/z 40-400 to detect the molecular ion and its fragments.

-

Conclusion: A Comprehensive Spectroscopic Profile

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research and development. The information presented herein is curated to support laboratory work, analytical method development, and formulation studies, ensuring a foundation of scientific integrity and practical applicability.

Compound Identity and Structure

This compound, also known by its CAS Number 76015-11-7, is a substituted pyridinone derivative.[1] Its molecular structure features a pyridin-4-one core with a methoxy group at the 3-position and a methyl group at the 2-position. This arrangement of functional groups dictates its physicochemical properties and reactivity.

Molecular Formula: C₇H₉NO₂[1]

Molecular Weight: 139.15 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: 3-methoxy-2-methylpyridin-4(1H)-one, 2-methyl-3-methoxy-4(1H)-pyridinone, Pantoprazole Impurity 27[1][2]

The structural arrangement of the molecule is critical to its properties. The pyridinone ring can exist in tautomeric forms, although the keto form (pyridin-4-one) is generally more stable in polar solvents and the solid state. This equilibrium is a key consideration for its analysis and reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research and development setting. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Beige solid | [2] |

| Melting Point | 156-160 °C | [2][3][4] |

| Boiling Point (Predicted) | 252.7 ± 40.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 11.07 ± 0.69 | [2] |

| LogP (Predicted) | 0.69190 | [3] |

Tautomerism and Stability

Pyridin-4-ones, including this derivative, can exhibit tautomerism, existing in equilibrium between the keto (pyridin-4-one) and enol (pyridin-4-ol) forms. The stability of these tautomers is influenced by the solvent, pH, and temperature. In polar solvents and the solid state, the pyridone form is generally favored due to resonance stabilization and intermolecular hydrogen bonding. This equilibrium can present challenges in analytical characterization, potentially leading to peak broadening in chromatography or the appearance of multiple signals in NMR spectra.

The stability of this compound is also affected by hydrolytic degradation, particularly under acidic or alkaline conditions. Furthermore, as with many heterocyclic compounds, it may be sensitive to light and oxidation, leading to the formation of degradation products such as N-oxides.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. A common route involves the methylation of maltol, followed by a ring transformation reaction with ammonia.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of pyridinones from pyranones.[5]

Step 1: Synthesis of 2-Methyl-3-methoxypyranone

-

To a 250 mL round-bottom flask, add maltol (7.56 g, 60 mmol), 100 mL of acetone, and methyl iodide (9.37 g, 66 mmol).[5]

-

Heat the mixture to reflux and maintain for 6 hours.[5]

-

After cooling to room temperature, remove the solvent under reduced pressure.[5]

-

Dissolve the residue in 100 mL of water and extract with dichloromethane (4 x 50 mL).[5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-3-methoxypyranone.[5]

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, combine the 2-methyl-3-methoxypyranone (8.65 g, assuming ~40 mmol from the previous step), 60 mL of 25% aqueous ammonia, and 50 mL of ethanol.[5]

-

Heat the mixture to 75 °C and reflux for 12 hours.[5]

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.[5]

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.[5]

Note on Causality: The choice of acetone as a solvent in Step 1 is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Dichloromethane is used for extraction due to its immiscibility with water and its ability to dissolve the methylated intermediate. In Step 2, the use of aqueous ammonia provides the nitrogen source for the ring transformation, and ethanol is used as a co-solvent to ensure miscibility.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a product of high purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the two protons on the pyridinone ring. The chemical shifts and coupling patterns of the ring protons are indicative of their positions relative to the substituents.

-

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the methoxy carbon.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A strong absorption band for the C=O (carbonyl) stretch, typically in the region of 1630-1680 cm⁻¹.

-

C-H stretching vibrations for the methyl and aromatic protons.

-

N-H stretching for the pyridinone ring.

-

C-O stretching for the methoxy group.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of 139.15.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A suitable reversed-phase method would typically employ a C18 column with a mobile phase consisting of a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the pyridinone chromophore absorbs in the UV region.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications in Research and Drug Development

Substituted pyridinones are a class of compounds with diverse biological activities and are frequently used as scaffolds in medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor properties.[6][7] Its physicochemical properties, particularly its ability to act as a hydrogen bond donor and acceptor, make it an attractive building block in drug design.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its identity, physicochemical characteristics, synthesis, analytical characterization, and safety is intended to be a valuable resource for researchers and scientists. A thorough understanding of these properties is essential for the effective and safe use of this compound in the laboratory and for its potential applications in the development of new pharmaceuticals.

References

3-Methoxy-2-methyl-1H-pyridin-4-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-2-methyl-1H-pyridin-4-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 76015-11-7; Molecular Formula: C₇H₉NO₂) is a heterocyclic compound of significant interest within pharmaceutical research and development.[1][2] It serves as a key intermediate in the synthesis of various molecules, including potential antitumor agents.[3][4][5][6][7] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for scientists and researchers. This data is fundamental for designing robust synthetic routes, developing stable formulations, and ensuring the reliability of analytical methods.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed to offer field-proven insights and actionable protocols for professionals in drug discovery and development, moving beyond a simple recitation of data to explain the causality behind experimental design and interpretation.

Core Physicochemical Properties

A molecule's solubility and stability are intrinsically linked to its fundamental physicochemical characteristics. The properties of this compound, summarized below, provide the essential context for the subsequent detailed analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2][8] |

| Molecular Weight | 139.15 g/mol | [1][8] |

| Appearance | Beige Solid / Powder | [1][5] |

| Melting Point | 153-160 °C | [1][2][3][4][9] |

| Boiling Point | 252.7 °C (Predicted) | [1][2][3][4] |

| Density | 1.12 g/cm³ (Predicted) | [1][2][3][4] |

| pKa | 11.07 (Predicted) | [4] |

| XLogP3 | 0.69 - 0.7 | [1][2][8] |

The structure contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), while the XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character. The predicted pKa indicates it is a very weak acid, a critical factor for its pH-dependent aqueous solubility.

Solubility Profile: A Duality of Measurement

Solubility is a critical determinant of a compound's suitability for further development. For a research professional, it is essential to distinguish between kinetic and thermodynamic solubility, as they serve different purposes in the drug discovery pipeline.

-

Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. This is a high-throughput assessment crucial for early-stage screening where speed is essential.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is lower-throughput but provides the definitive solubility value required for later-stage development and formulation.

Available data indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6] A comprehensive understanding, however, requires rigorous experimental determination.

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a self-validating system for assessing both kinetic and thermodynamic aqueous solubility. The core principle is the accurate quantification of the dissolved compound in a filtered supernatant using a calibrated analytical method.

Step 1: Stock Solution Preparation

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

Step 2: Kinetic Solubility Assessment

-

Dispense 98 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well filter plate.

-

Add 2 µL of the 10 mg/mL DMSO stock solution to the wells.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the solution into a clean collection plate using a vacuum manifold.

-

Quantify the concentration of the compound in the filtrate via HPLC-UV against a standard curve.

Step 3: Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Seal the vial and agitate at room temperature for 24 hours to ensure equilibrium is reached.

-

Allow the suspension to settle, then filter the supernatant through a 0.45 µm syringe filter to remove undissolved solids.

-

Quantify the concentration in the filtrate via HPLC-UV against a standard curve.

Causality: The 24-hour incubation in the shake-flask method is critical to allow the system to reach thermodynamic equilibrium, distinguishing it from the rapid, kinetically-driven process measured in the 2-hour assay.

Stability Profile: Probing Molecular Integrity

Stability testing is a cornerstone of pharmaceutical development, designed to understand how a molecule's quality varies over time under the influence of environmental factors. Forced degradation, or stress testing, is an accelerated process that helps identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[10]

Solid-State Stability

Vendor recommendations consistently advise storing this compound in a dry, well-ventilated place at room temperature in a tightly closed container.[1][4][5][6] This is a standard precaution for solid chemical reagents to prevent degradation from atmospheric moisture and contaminants.

Solution-State Stability: Forced Degradation Protocol

This protocol is designed to subject the compound to a range of harsh conditions to deliberately induce degradation. The goal is not to destroy the molecule completely, but to achieve a target degradation of 10-30%, which provides sufficient quantities of degradants for detection and characterization without being excessive.[10]

Step 1: Sample Preparation

-

Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will be the stock solution for all stress conditions.

-

Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. Store this at 4°C in the dark.

Step 2: Application of Stress Conditions For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution and incubate. At designated time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute to the target concentration for analysis.

-

Acid Hydrolysis: Stressor: 0.2 M HCl. Incubate at 60°C. Neutralize with 0.2 M NaOH.

-

Base Hydrolysis: Stressor: 0.2 M NaOH. Incubate at 60°C. Neutralize with 0.2 M HCl.

-

Oxidative Degradation: Stressor: 6% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Stressor: None (use stock solution). Incubate at 80°C in the dark.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, >1.2 million lux hours and >200 W h/m²).

Step 3: Analysis

-

Analyze all samples (control and stressed) using a stability-indicating HPLC-UV method.

-

The method must be capable of separating the intact parent peak from all generated degradation product peaks.

-

Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to that of the control.

-

For structural elucidation of major degradants, collect fractions for analysis by LC-MS.

Trustworthiness: The inclusion of a time-zero control and analysis at multiple time points provides an internal validation system, allowing for the observation of degradation kinetics and distinguishing primary from secondary degradation products.[11]

Essential Analytical Methodologies

The success of any solubility or stability study hinges on the quality of the analytical methods used for quantification and characterization.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for these studies. A reversed-phase C18 column is typically suitable. The method must demonstrate specificity, linearity, accuracy, and precision. The goal is to achieve baseline separation between the parent compound and any impurities or degradants.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): When forced degradation yields unknown peaks, LC-MS is indispensable. It provides the mass-to-charge ratio of the degradant products, which is the first and most critical piece of information used to elucidate their chemical structures.[12][13]

Conclusion

This guide has detailed the critical considerations for evaluating the solubility and stability of this compound. The molecule's balanced polarity suggests moderate solubility, which must be confirmed and precisely quantified through rigorous kinetic and thermodynamic experiments. Stability assessments, particularly forced degradation studies, are crucial for identifying potential liabilities in its chemical structure. By following the detailed protocols herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects, ensuring a solid foundation for formulation development, analytical method validation, and regulatory submissions.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. This compound | 76015-11-7 [chemicalbook.com]

- 8. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. mdpi.com [mdpi.com]

- 11. biomedres.us [biomedres.us]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

Biological Activity of 3-Methoxy-2-methyl-1H-pyridin-4-one: Mechanisms, Applications, and Experimental Insights

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. While direct, extensive research on this specific methoxylated analog is emerging, the biological activities of its parent structure, the 3-hydroxypyridin-4-ones (HPOs), are well-documented, providing a strong predictive framework for its potential. This guide synthesizes the current understanding of this compound, focusing on its physicochemical properties, synthesis, and its established and potential biological activities. The core activities of the pyridinone scaffold, including iron chelation, anti-inflammatory, and antioxidant effects, are explored in detail. We provide mechanistic insights, relevant experimental protocols, and a forward-looking perspective on its applications in medicinal chemistry and drug development.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

Pyridinone-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. They exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects, with several pyridinone-based drugs having received FDA approval.[1] this compound is a specific derivative within this class. It can be viewed as a methoxylated analog of the well-studied 3-hydroxy-2-methyl-1H-pyridin-4-one (deferiprone), an orally active iron chelator. Understanding the biological potential of this compound involves examining its intrinsic properties and leveraging the extensive knowledge base of related HPO compounds, which are known for their potent metal-chelating abilities.[2][3] This compound serves not only as a potential therapeutic agent in its own right but also as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[4][5][6]

Physicochemical Properties and Synthesis

The biological activity of a compound is intrinsically linked to its physical and chemical properties, which dictate its solubility, stability, and ability to interact with biological targets.

Key Physicochemical Data

The structural and physical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [4][6][7][8][9][10] |

| Molecular Weight | 139.15 g/mol | [4][7][10] |

| CAS Number | 76015-11-7 | [4][5][7][10][11] |

| Appearance | Beige to light yellow solid | [4][6] |

| Melting Point | 156-160 °C | [6][7][11] |

| Boiling Point | 252.7°C at 760 mmHg | [7] |

| Density | 1.12 g/cm³ (Predicted) | [6][7] |

| SMILES | COC1=C(C)NC=CC1=O | [8] |

| InChI Key | GNWSQENQZGWCSW-UHFFFAOYSA-N | [8] |

Synthesis Pathway

This compound can be synthesized from maltol, a naturally occurring organic compound. The process involves a two-step reaction: first, the methylation of maltol to form 2-methyl-3-methoxypyranone, followed by a reaction with ammonia to yield the final pyridinone product.[6]

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 76015-11-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. chemwhat.com [chemwhat.com]

3-Methoxy-2-methyl-1H-pyridin-4-one derivatives and analogs

An In-Depth Technical Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one Derivatives and Analogs: From Core Chemistry to Therapeutic Frontiers

Authored by a Senior Application Scientist

Foreword: The pyridin-4-one scaffold, particularly the 3-hydroxy-4-pyridinone (3,4-HP) core, represents a versatile and privileged structure in medicinal chemistry. Its intrinsic ability to chelate essential metal ions has made it a cornerstone for developing therapies for metal overload diseases. However, the story of this scaffold extends far beyond simple chelation. By modifying its core and peripheral functionalities, researchers have unlocked a remarkable spectrum of biological activities, from neuroprotection to anticancer efficacy. This guide provides an in-depth exploration of this compound, a key derivative, and the broader family of its analogs. We will dissect their synthesis, explore the intricate relationship between structure and activity, and delve into the cutting-edge therapeutic applications being pursued by drug development professionals.

Part 1: The 3-Hydroxypyridin-4-one (3,4-HP) Core: A Foundation of Versatility

The journey into this class of compounds begins with understanding the central 3-hydroxy-4-pyridinone (3,4-HP) moiety. This scaffold's power lies in its deprotonatable hydroxyl group and adjacent ketone, which together form a potent bidentate chelation site for various metal ions, most notably iron(III)[1][2]. The parent compound, this compound (CAS 76015-11-7), serves as a crucial synthetic intermediate. The methoxy group can be readily converted to a hydroxyl group, unmasking the critical chelating functionality that underpins much of the biological activity discussed herein[3][4].

The natural product mimosine, an amino acid containing the 3-hydroxy-4-pyridone ring, stands as a testament to the biological relevance of this scaffold[5][6]. Its diverse activities, including anti-proliferative and anti-inflammatory effects, have inspired the synthesis of countless derivatives[6][7][8].

Physicochemical Properties of the Core Intermediate:

| Property | Value | Source |

| Chemical Name | This compound | [9][10] |

| CAS Number | 76015-11-7 | [10][11][12] |

| Molecular Formula | C₇H₉NO₂ | [9][10] |

| Molecular Weight | 139.15 g/mol | [9][12] |

| Melting Point | 156-160 °C | [3][12][13] |

| Appearance | Beige Solid | [14] |

Part 2: Synthetic Pathways and Methodologies

The accessibility of the pyridin-4-one core is a key driver of its widespread investigation. Synthetic routes are well-established, often commencing from readily available and inexpensive starting materials like maltol (3-hydroxy-2-methyl-4-pyrone).

General Synthesis from Maltol

A common and efficient strategy involves a two-step process to convert a 4-pyrone into a 4-pyridone. The first step typically involves protecting the hydroxyl group, for example, through methylation to yield a 3-methoxy-4-pyrone intermediate. This is followed by a ring transformation reaction with ammonia or a primary amine to insert the nitrogen atom into the heterocyclic ring, furnishing the desired pyridin-4-one scaffold[3][15].

Caption: General synthetic workflow from Maltol to the active 3-hydroxypyridin-4-one.

Protocol: Synthesis of this compound

This protocol is a representative example based on established literature procedures[3].

-

Step 1: Methylation of Maltol.

-

To a solution of maltol (1 equivalent) in a suitable solvent such as acetone, add a base (e.g., K₂CO₃, 1.5 equivalents).

-

Add methyl iodide (1.1 equivalents) dropwise to the suspension.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 2-methyl-3-methoxypyranone.

-

-

Step 2: Conversion to Pyridinone.

-

Dissolve the crude 2-methyl-3-methoxypyranone in aqueous ammonia.

-

Heat the solution in a sealed pressure vessel at 100-120 °C for 12-18 hours.

-

Cool the reaction vessel and concentrate the solution under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound[3].

-

Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)

The true power of the this compound scaffold is realized upon its conversion to the 3-hydroxy form and subsequent derivatization. These modifications have paved the way for a multitude of therapeutic applications.

A. Iron Chelation and Neurodegenerative Diseases

A primary application of 3-hydroxypyridin-4-one (3,4-HP) derivatives is in managing iron overload and neurodegenerative disorders like Parkinson's and Alzheimer's disease[1][16][17]. Dysregulated iron metabolism is implicated in the oxidative stress and neuronal cell death characteristic of these conditions[18].

-

Mechanism of Action: 3,4-HP derivatives are orally active iron chelators that can cross the blood-brain barrier[19]. They bind to excess iron, preventing it from participating in the Fenton reaction, which generates highly toxic hydroxyl radicals. This reduces oxidative stress and subsequent cellular damage[20]. Deferiprone, a simple dimethyl-substituted 3,4-HP, is a clinically approved iron chelator that has shown promise in clinical trials for neurodegenerative diseases[21][22].

-

Structure-Activity Relationship (SAR):

-

High pFe³⁺: The primary goal is to design ligands with a high affinity and selectivity for Fe³⁺ under physiological conditions, quantified by the pFe³⁺ value[21][23][24]. Modifications at the N-1 and C-2 positions of the pyridinone ring can significantly influence this value[23].

-

Lipophilicity: Lipophilicity is a critical factor for blood-brain barrier permeability and can also influence the inhibition of metalloenzymes[25][26]. A careful balance is required to achieve brain penetration without excessive off-target effects.

-

Multifunctional Ligands: A leading strategy involves creating multifunctional agents. For instance, researchers have fused the 3,4-HP moiety with other pharmacophores, such as histamine H3 receptor antagonists or monoamine oxidase B (MAO-B) inhibitors, to create single molecules that can tackle multiple pathological pathways in Alzheimer's disease, including Aβ aggregation, metal dyshomeostasis, and oxidative stress[19][21][22].

-

Caption: Mechanism of neuroprotection by 3-hydroxypyridin-4-one derivatives via iron chelation.

B. Anticancer and Enzyme Inhibition

The utility of this compound derivatives extends to oncology, where they have been explored as potential antitumor agents[11][27]. Their anticancer effects are often multifaceted, stemming from their ability to chelate iron (which is vital for rapidly proliferating cells) and to inhibit key metalloenzymes.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes often overexpressed in cancer. Certain 3-hydroxy-4-pyridinone derivatives have been shown to be potent inhibitors of HDACs, particularly HDAC6 and HDAC8, with IC₅₀ values in the nanomolar range[22].

-

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin synthesis. Overactivity can lead to hyperpigmentation disorders. Mimosine and its synthetic analogs are effective tyrosinase inhibitors, making them attractive for dermatological and cosmetic applications[5][28]. Conjugating amino acids to the mimosine scaffold has been shown to enhance inhibitory potency[5].

-

Anti-inflammatory Activity: Some derivatives, including mimosine, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway[5].

SAR for Enzyme Inhibition:

-

A study on the inhibition of mammalian tyrosine hydroxylase by 3-hydroxypyridin-4-ones found that lipophilicity was the dominant factor controlling inhibitory activity, more so than iron-binding affinity[25][26]. Ligands with more lipophilic substituents were stronger inhibitors.

-

For HDAC inhibition, converting the pyridone's carbonyl group to a thiocarbonyl (forming a hydroxy-thiopyridone) can enhance chelation of the active site Zn(II) ion, leading to potent and selective inhibition[22].

C. Other Therapeutic Avenues

The versatile scaffold has also been investigated for:

-

Herbicidal Activity: Mimosine and its derivatives have shown potent herbicidal properties, suggesting potential applications in agriculture[7][29].

-

Antimicrobial Agents: By sequestering essential metal ions, certain poly-HP compounds can act as biostatic or antimicrobial agents[2].

-

Anti-ischemic Effects: Hydroxypyridine derivatives have demonstrated the ability to protect brain cells from ischemic damage in models of stroke, likely through antioxidant and membrane-stabilizing effects[30].

Part 4: Future Directions and Conclusion

The this compound core and its analogs, particularly the 3-hydroxypyridin-4-ones, continue to be a fertile ground for drug discovery. The field is moving beyond simple chelators towards highly sophisticated, multi-targeting agents designed to address complex diseases like Alzheimer's with a single molecule. The ease of synthesis and the well-understood structure-activity relationships provide a robust platform for rational drug design. Future research will likely focus on refining the pharmacokinetic properties of these compounds, enhancing their target specificity, and further exploring their potential in combination therapies to achieve synergistic effects. For researchers and drug development professionals, this chemical family offers a compelling blend of proven clinical relevance and untapped therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Herbicidal Activity of Mimosine and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 3-甲氧基-2-甲基-1H-吡啶-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemwhat.com [chemwhat.com]

- 14. This compound CAS#: 76015-11-7 [amp.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson’s disease | Scientific Letters [publicacoes.cespu.pt]

- 18. researchgate.net [researchgate.net]

- 19. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 21. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 27. This compound | 76015-11-7 [chemicalbook.com]

- 28. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methoxy-2-methyl-1H-pyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its strategic use as a synthetic intermediate has led to the development of derivatives with significant biological activities. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, based on the established mechanisms of its derivatives. We will delve into the scientific rationale and experimental validation for targeting iron homeostasis, monoamine oxidase B (MAO-B) for neurodegenerative diseases, and cellular pathways implicated in cancer. This document will further provide detailed experimental protocols for assessing these biological activities and will serve as a resource for researchers looking to explore the therapeutic potential of the pyridinone scaffold.

Introduction: The Pyridinone Core as a Privileged Scaffold

The pyridinone ring is a six-membered heterocyclic motif that has garnered significant attention in drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This compound, with its specific substitution pattern, offers a valuable starting point for the synthesis of diverse chemical entities.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| CAS Number | 76015-11-7 | [2] |

| Appearance | White solid | [3] |

| Melting Point | 156-160 °C | [3] |

Potential Therapeutic Target I: Iron Homeostasis

The 3-hydroxy-4-pyridinone moiety, which can be accessed from this compound via demethylation, is a potent and selective chelator of ferric iron (Fe³⁺).[4][5] Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction. This leads to oxidative stress and cellular damage, implicating iron overload in a variety of pathologies, including hemochromatosis, neurodegenerative diseases, and certain cancers.

Mechanism of Action: Iron Chelation

3-Hydroxy-4-pyridinones are bidentate ligands that form highly stable hexacoordinate complexes with Fe³⁺ in a 3:1 ligand-to-metal ratio. The high affinity for iron is attributed to the hard-hard interaction between the Fe³⁺ ion and the two oxygen donor atoms of the hydroxypyridinone ring. The resulting iron complexes are typically water-soluble and can be readily excreted from the body, primarily through the bile and urine.[6][7]

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a defined total iron and ligand concentration. A higher pFe³⁺ value indicates a stronger chelating ability. Derivatives of 3-hydroxy-4-pyridinone have demonstrated impressive pFe³⁺ values, often superior to the clinically used iron chelator deferiprone.[4][8]

Caption: Inhibition of MAO-B by pyridinone derivatives prevents dopamine breakdown.

Quantitative Data: MAO-B Inhibitory Activity

| Compound Class | Compound | IC₅₀ (µM) for MAO-B | Kᵢ (µM) for MAO-B | Reference |

| Pyridazinone Derivatives | TR16 | 0.17 | 0.149 | [9][10] |

| TR2 | 0.27 | 0.230 | [9][10] | |

| Pyridazinobenzylpiperidine Derivatives | S5 | 0.203 | 0.155 | [11] |

| S16 | 0.979 | 0.721 | [11] |

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B assay buffer

-

MAO-B substrate (e.g., kynuramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compound solutions

-

Positive control inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black plate, add 50 µL of the test compound at various concentrations. For the control, add 50 µL of the assay buffer.

-

Add 25 µL of a solution containing the MAO-B enzyme to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

-

Add 25 µL of the substrate solution to each well to start the reaction.

-

Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Therapeutic Target III: Cancer-Related Pathways

This compound has been used as a reactant in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor activity. [12]While the specific targets of these nucleoside derivatives are not fully elucidated, related pyridone and pyridinone compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. [7][13]

Postulated Mechanisms of Anticancer Activity

Based on studies of structurally related compounds, the potential anticancer mechanisms of 4-pyridone derivatives synthesized from this compound may involve:

-

Induction of Reactive Oxygen Species (ROS): Some pyridone derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent DNA damage, which can trigger apoptotic pathways in cancer cells.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). [13]* Apoptosis Induction: By activating intrinsic or extrinsic apoptotic pathways, these derivatives can lead to programmed cell death in cancer cells. This can involve the modulation of Bcl-2 family proteins and the activation of caspases. [13]

Diagram: Potential Anticancer Mechanisms of 4-Pyridone Derivatives

Caption: Postulated pathways for the anticancer activity of 4-pyridone derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Derivatives | HepG2 (Liver Cancer) | 4.5 - 7.5 | [13] |

| MCF-7 (Breast Cancer) | 6.3 - 16 | [13] | |

| Pyrido[2,3-d]pyrimidine Derivatives | SW620 (Colon Cancer) | 6.9 - >40 | [14] |

Synthesis of a Key Derivative: 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one

A derivative of this compound with reported dual iron chelating and MAO-B inhibitory activity is 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one. [3]A general synthetic route is described below.

General Synthetic Route:

-

Preparation of this compound: This starting material can be synthesized from maltol.

-

Synthesis of the Intermediate: this compound is reacted with 3-bromomethyl coumarin in the presence of a base such as potassium carbonate in a solvent mixture like acetonitrile and water. The reaction is heated to reflux.

-

Demethylation: The methoxy group of the intermediate is then demethylated to yield the final 3-hydroxy derivative. This can be achieved using various demethylating agents.

Note: A detailed, step-by-step protocol with precise quantities, reaction times, and purification methods for this specific synthesis was not available in the public domain at the time of this writing. The provided route is a general outline based on available information. [3]

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry, providing access to a range of compounds with promising therapeutic potential. The primary and most well-supported potential therapeutic applications for its derivatives lie in the chelation of excess iron for the treatment of iron overload disorders and the inhibition of MAO-B for neuroprotective strategies in diseases like Parkinson's. Furthermore, the demonstrated anticancer activity of related pyridone nucleosides warrants further investigation into the specific molecular targets and mechanisms of action.

Future research should focus on:

-

Direct Biological Screening: Evaluating this compound and its simple derivatives for a broader range of biological activities to identify novel therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize potency and selectivity for the identified targets.

-

In Vivo Efficacy and Safety: Progressing the most promising derivatives into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical versatility of this compound, the scientific community can continue to develop novel and effective therapies for a range of challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]

- 7. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 3-Methoxy-2-methyl-1H-pyridin-4-one Interactions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Methoxy-2-methyl-1H-pyridin-4-one, a small molecule with potential therapeutic relevance. In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of lead compounds and elucidating their mechanisms of action.[1] This document offers researchers, scientists, and drug development professionals a detailed narrative on constructing a robust computational workflow. We will progress from initial ligand characterization and target identification to sophisticated molecular docking and dynamic simulations. The causality behind each methodological choice is explained, ensuring that the described protocols are not merely procedural but are grounded in scientific rationale, creating a self-validating system for rigorous scientific inquiry.

Introduction: The Pyridinone Scaffold and the Imperative for In Silico Analysis

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Specifically, various pyridinone-containing molecules have been identified as inhibitors of critical cellular targets such as protein kinases, Met kinase, and histone deacetylases (HDACs).[3] Our subject molecule, this compound, represents a novel entity within this class. Its therapeutic potential is unknown, making it an ideal candidate for a comprehensive in silico evaluation.

Computational, or in silico, modeling allows for the rapid, cost-effective screening of molecular properties and interactions before committing to expensive and time-consuming laboratory experiments.[1][4] This guide outlines an integrated modeling workflow designed to predict the physicochemical properties, potential biological targets, binding modes, and interaction stability of this compound.

Ligand Preparation and Pharmacokinetic Profiling

Before any interaction studies can be performed, the ligand itself must be thoroughly characterized. The initial steps involve obtaining its structure and evaluating its drug-like properties, which are critical indicators of its potential as a therapeutic agent.

Ligand Structure Acquisition

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=C(C(=O)C=CN1)OC, serves as the digital representation of the molecule.[5] This string can be used in various cheminformatics tools to generate 2D and 3D structures.

Physicochemical and ADME Property Prediction